molecular formula C24H29N3O3 B11537408 Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide

Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide

Cat. No.: B11537408
M. Wt: 407.5 g/mol
InChI Key: KWPGFTLIJXSBCN-UHFFFAOYSA-N
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Description

Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide is a synthetic compound that belongs to the class of tryptophan derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the tryptophan moiety, and a 3,4-dimethylphenyl group attached to the amide nitrogen. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide typically involves the following steps:

  • Protection of Tryptophan: : The tryptophan molecule is first protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine. This reaction forms the Boc-protected tryptophan.

  • Amidation Reaction: : The Boc-protected tryptophan is then reacted with 3,4-dimethylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms the desired amide bond, yielding this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide can undergo various chemical reactions, including:

  • Deprotection: : The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

  • Substitution Reactions: : The amide nitrogen can participate in nucleophilic substitution reactions, where the 3,4-dimethylphenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Deprotection: The major product is the free amine form of the compound.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide has several applications in scientific research:

  • Chemistry: : It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and bioactive compounds.

  • Biology: : The compound is studied for its potential interactions with biological macromolecules, such as proteins and enzymes, which can provide insights into its biological activity and potential therapeutic uses.

  • Medicine: : Research is ongoing to explore its potential as a drug candidate or as a building block for drug development, particularly in the field of cancer and neurological disorders.

  • Industry: : It is used in the synthesis of specialty chemicals and materials, where its unique structural features are leveraged for specific applications.

Mechanism of Action

The mechanism of action of Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide depends on its specific interactions with molecular targets. The compound can interact with enzymes or receptors, modulating their activity. For example, it may inhibit or activate specific enzymes by binding to their active sites or allosteric sites. The exact pathways involved can vary depending on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    Nalpha-(tert-butoxycarbonyl)-tryptophanamide: Lacks the 3,4-dimethylphenyl group, making it less hydrophobic and potentially altering its biological activity.

    Nalpha-(tert-butoxycarbonyl)-N-phenyltryptophanamide: Similar structure but without the methyl groups on the phenyl ring, which can affect its steric and electronic properties.

Uniqueness

Nalpha-(tert-butoxycarbonyl)-N-(3,4-dimethylphenyl)tryptophanamide is unique due to the presence of both the Boc protecting group and the 3,4-dimethylphenyl group. These structural features confer specific chemical and biological properties, such as increased hydrophobicity and potential for specific interactions with biological targets.

This compound’s unique structure makes it a valuable tool in synthetic chemistry and a promising candidate for further research in various scientific fields.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

tert-butyl N-[1-(3,4-dimethylanilino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C24H29N3O3/c1-15-10-11-18(12-16(15)2)26-22(28)21(27-23(29)30-24(3,4)5)13-17-14-25-20-9-7-6-8-19(17)20/h6-12,14,21,25H,13H2,1-5H3,(H,26,28)(H,27,29)

InChI Key

KWPGFTLIJXSBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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